molecular formula C21H23N3O4S B3312584 N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 946320-58-7

N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B3312584
CAS No.: 946320-58-7
M. Wt: 413.5 g/mol
InChI Key: AEUODYONVBFTOL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of methoxy groups may result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signaling pathways that are affected by the compound’s activity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide: can be compared with other imidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-26-16-8-9-17(19(12-16)28-3)23-20(25)14-29-21-22-10-11-24(21)13-15-6-4-5-7-18(15)27-2/h4-12H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUODYONVBFTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

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